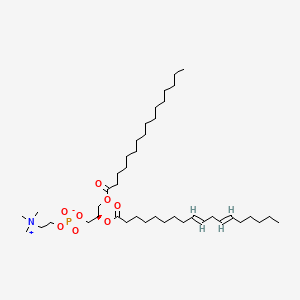

1,2-Diacyl-sn-glycero-3-phosphocholine

Beschreibung

Eigenschaften

IUPAC Name |

(3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPULHDHAOZNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline] | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0305 at 24 °C/4 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008 | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |

CAS No. |

8002-43-5, 97281-47-5 | |

| Record name | Lecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphatidylcholines, soya | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

236-237 °C | |

| Details | Fiume MZ; Internat J Toxicol 20(Suppl1): 21-45 (2001). Available from, as of Jul 20, 2016: https://online.personalcarecouncil.org/ctfa-static/online/lists/cir-pdfs/pr329.pdf | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Molecular Architecture of 1,2-diacyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diacyl-sn-glycero-3-phosphocholine, a member of the phosphatidylcholine (PC) class, is a fundamental glycerophospholipid and a primary constituent of eukaryotic cell membranes.[1] Its amphipathic nature, characterized by a hydrophilic head and a hydrophobic tail, is crucial for the formation of the lipid bilayers that define cellular boundaries and compartments.[1] Beyond its structural role, phosphatidylcholine is involved in various cellular processes, including signal transduction and lipoprotein metabolism. This guide provides a detailed examination of the molecular structure of this compound, supported by quantitative data and an overview of the experimental protocols used for its characterization.

Core Molecular Structure

The structure of this compound is composed of three primary components: a glycerol (B35011) backbone, two fatty acid chains, and a phosphocholine (B91661) head group.

The Glycerol Backbone and Stereochemistry

The central component of the molecule is a three-carbon glycerol backbone. The "sn" in the name stands for stereospecific numbering . This nomenclature indicates that the glycerol molecule is prochiral and that the substituents are arranged in a specific, non-random stereochemical configuration. In this standard convention, the C-2 hydroxyl group is oriented to the left in a Fischer projection. This results in the C-1 and C-3 positions being stereochemically distinct. In this compound, the fatty acids are esterified to the sn-1 and sn-2 positions, and the phosphocholine moiety is attached to the sn-3 position, resulting in an R configuration at the C-2 chiral center.

The Diacyl Groups (Fatty Acid Chains)

Two fatty acid chains are attached to the sn-1 and sn-2 positions of the glycerol backbone through ester bonds.[2][3] These fatty acid "tails" are hydrophobic and can vary significantly in their length and degree of saturation.

-

At the sn-1 position , the fatty acid is typically a saturated fatty acid (e.g., palmitic acid, C16:0; or stearic acid, C18:0).[4]

-

At the sn-2 position , the fatty acid is commonly an unsaturated fatty acid (e.g., oleic acid, C18:1; or linoleic acid, C18:2).

The presence of unsaturated fatty acids, which contain one or more cis double bonds, introduces kinks into the acyl chains. This structural feature is critical for modulating the fluidity of cell membranes.

The Phosphocholine Head Group

The hydrophilic "head" of the molecule is a phosphocholine group attached to the sn-3 position of the glycerol backbone via a phosphodiester bond. This group consists of a negatively charged phosphate (B84403) group and a positively charged quaternary ammonium (B1175870) group from the choline (B1196258) moiety, making it a zwitterion at physiological pH. This polar head group is responsible for the molecule's interaction with the aqueous environment.

Below is a diagram illustrating the general structure of this compound.

Caption: General structure of this compound.

Quantitative Data

The precise molecular dimensions of this compound can vary depending on the specific fatty acid chains and the physical state of the lipid (e.g., in a crystal or a lipid bilayer). The following tables provide representative physicochemical properties for a few specific phosphatidylcholine molecules.

Table 1: Physicochemical Properties of Selected Phosphatidylcholines

| Property | 1,2-Diacetyl-sn-glycero-3-phosphocholine (PC(2:0/2:0)) | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC or PC(18:0/18:0)) | 1-Palmitoyl-2-Linoleoyl-sn-glycero-3-phosphocholine (PLPC or PC(16:0/18:2)) |

| Molecular Formula | C₁₂H₂₄NO₈P | C₄₄H₈₈NO₈P | C₄₂H₈₀NO₈P |

| Molecular Weight | 341.29 g/mol | 790.1 g/mol | 758.1 g/mol |

| Topological Polar Surface Area | 111 Ų | 111 Ų | 111 Ų |

Data sourced from PubChem.[5][6][7]

Table 2: Common Fatty Acids in Naturally Occurring Phosphatidylcholines

| Fatty Acid | Abbreviation | Structure | Type |

| Palmitic Acid | 16:0 | CH₃(CH₂)₁₄COOH | Saturated |

| Stearic Acid | 18:0 | CH₃(CH₂)₁₆COOH | Saturated |

| Oleic Acid | 18:1 (n-9) | CH₃(CH₂)₇CH=CH(CH₂)₇COOH | Monounsaturated |

| Linoleic Acid | 18:2 (n-6) | CH₃(CH₂)₄(CH=CHCH₂)₂ (CH₂)₆COOH | Polyunsaturated |

| Arachidonic Acid | 20:4 (n-6) | CH₃(CH₂)₄(CH=CHCH₂)₄(CH₂)₂COOH | Polyunsaturated |

Experimental Protocols for Structural Characterization

The elucidation of the structure of this compound relies on several advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed atomic structure of molecules in solution. Both ¹H-NMR and ³¹P-NMR are commonly employed for phosphatidylcholine analysis.

-

¹H-NMR Protocol Outline:

-

Sample Preparation: Dissolve a known quantity of the lipid and an internal standard (e.g., imidazole) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

Data Acquisition: Record the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz).

-

Analysis: The structure is confirmed by analyzing the chemical shifts and coupling constants of the protons. The choline methyl protons give a characteristic sharp singlet, while signals from the glycerol backbone and acyl chains appear at distinct chemical shifts. Quantification can be achieved by comparing the integral of the choline signal to that of the internal standard.[5]

-

-

³¹P-NMR Protocol Outline:

-

Sample Preparation: Similar to ¹H-NMR, the lipid sample is dissolved in a suitable solvent with a phosphorus-containing internal standard (e.g., triphenylphosphate).

-

Data Acquisition: Acquire the ³¹P-NMR spectrum. Since phospholipids (B1166683) typically contain a single phosphorus atom, the spectrum is often simpler than the ¹H-NMR spectrum.

-

Analysis: The chemical shift of the phosphorus nucleus provides information about the phosphate ester environment. This method is particularly useful for quantifying the total amount of phospholipids in a mixture.[8]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to identify the specific fatty acid chains attached to the glycerol backbone.

-

Lipid Extraction Protocol (Bligh-Dyer Method):

-

Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a mixture of chloroform (B151607) and methanol.

-

Phase Separation: Add water to the homogenate to induce phase separation. The lipids will be in the lower chloroform layer.

-

Extraction: Collect the chloroform layer, evaporate the solvent under a stream of nitrogen, and store the extracted lipids at -20°C.

-

Reconstitution: Before analysis, reconstitute the lipid extract in an appropriate solvent for introduction into the mass spectrometer.

-

-

Analysis Protocol (Electrospray Ionization - Tandem MS):

-

Ionization: Introduce the lipid sample into the mass spectrometer using electrospray ionization (ESI). Phosphatidylcholines readily form positive ions.

-

MS1 Scan: Obtain a full scan mass spectrum to identify the molecular ions of the different phosphatidylcholine species present.

-

MS/MS (Tandem MS) Scan: Select a specific molecular ion and subject it to collision-induced dissociation. The resulting fragment ions provide information about the head group and the individual fatty acid chains, allowing for their identification.

-

X-ray Crystallography

X-ray crystallography can provide the atomic-level three-dimensional structure of molecules in their crystalline state. While challenging for lipids due to their flexibility, it has been successfully applied to determine the packing of phosphatidylcholines in crystals and bilayers.

-

Crystallization Protocol Outline (for Lipid-Protein Complexes or Lipid Phases):

-

Sample Preparation: Purify the phosphatidylcholine and, if applicable, the protein of interest.

-

Crystallization: Set up crystallization trials using methods such as vapor diffusion or lipidic cubic phase (LCP) crystallization.[9] LCP is particularly suited for membrane-associated molecules.

-

Crystal Harvesting: Carefully harvest the grown crystals and cryo-protect them for data collection.

-

-

Data Collection and Structure Determination Protocol:

-

Diffraction: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

-

Data Processing: Process the resulting diffraction pattern to obtain the electron density map of the unit cell.

-

Structure Refinement: Build an atomic model into the electron density map and refine it to obtain the final three-dimensional structure. For lipid structures, specialized techniques like multi-wavelength anomalous dispersion (MAD) using brominated lipids may be employed to solve the phase problem.[10][11]

-

The following diagram illustrates a simplified workflow for the structural characterization of phosphatidylcholines.

Caption: Workflow for structural characterization of phosphatidylcholines.

References

- 1. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2-Distearoyl-sn-glycero-3-phosphocholine | C44H88NO8P | CID 94190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C42H80NO8P | CID 122218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 31P-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Determination of Membrane Proteins Using X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method of x-ray anomalous diffraction for lipid structures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1,2-Diacyl-sn-glycero-3-phosphocholine in Cell Membrane Architecture and Function: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diacyl-sn-glycero-3-phosphocholine, commonly known as phosphatidylcholine (PC), is the most abundant phospholipid in eukaryotic cell membranes, often constituting over 50% of the total phospholipid content.[1][2] Its amphipathic nature, characterized by a hydrophilic phosphocholine (B91661) head group and two hydrophobic acyl chains, is fundamental to the formation of the lipid bilayer, the basic structure of all cellular membranes.[2] Beyond its primary structural role, PC is a dynamic and crucial player in a multitude of cellular processes, including signal transduction, the regulation of membrane protein function, and lipid homeostasis.[1][2] The diversity in the length and saturation of its acyl chains further contributes to the complexity and functional versatility of cell membranes. This technical guide provides a comprehensive overview of the core functions of phosphatidylcholine in cell membranes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

The Structural Role of Phosphatidylcholine in Cell Membranes

The unique cylindrical shape of the phosphatidylcholine molecule, where the cross-sectional area of the headgroup is comparable to that of the acyl chains, predisposes it to form flat, lamellar structures.[3][4] This property is central to the formation of the stable yet fluid lipid bilayer that encases cells and their organelles.

Membrane Fluidity and Integrity

The fatty acid composition of PC is a major determinant of membrane fluidity. The presence of unsaturated fatty acids, which contain one or more double bonds, introduces kinks in the acyl chains, preventing tight packing of the lipid molecules.[2] This increased spacing enhances the lateral mobility of lipids and embedded proteins, which is essential for numerous cellular functions, including membrane trafficking and signal transduction.[2] Conversely, saturated fatty acids allow for tighter packing, leading to a more rigid and less permeable membrane. Cells can modulate the ratio of saturated to unsaturated fatty acids in their PC molecules to maintain optimal membrane fluidity in response to environmental changes, such as temperature fluctuations.[2]

Influence on Membrane Thickness and Curvature

The length of the acyl chains of phosphatidylcholine directly correlates with the thickness of the lipid bilayer.[5] Longer acyl chains result in a thicker membrane. This relationship is crucial for accommodating transmembrane proteins, which have specific hydrophobic domain lengths that must span the bilayer. The cylindrical geometry of PC molecules generally favors the formation of flat membranes with low intrinsic curvature.[3][4] However, local variations in PC concentration and its interaction with other lipids and proteins can contribute to the generation and stabilization of membrane curvature, which is important for processes like vesicle formation and cell division.

Quantitative Data on Phosphatidylcholine in Cell Membranes

The abundance and biophysical properties of phosphatidylcholine vary across different cell types and organelles, reflecting their specialized functions.

| Membrane Type | Phosphatidylcholine (% of total phospholipids) | Reference |

| Human Erythrocyte (Plasma Membrane) | ~19-23% | [6] |

| Rat Liver Hepatocyte (Endoplasmic Reticulum) | ~40% | [7] |

| Rat Liver Hepatocyte (Mitochondria - Outer Membrane) | ~48% | [7] |

| Rat Liver Hepatocyte (Mitochondria - Inner Membrane) | ~40% | [7] |

| Mammalian Cells (General) | 40-50% | [1][8] |

| Biophysical Property | Value | Conditions | Reference |

| Bilayer Thickness (Di-14:0 PC) | ~3.7 nm | Fluid phase | [5] |

| Bilayer Thickness (Di-18:0 PC) | ~4.5 nm | Fluid phase | [5] |

| Area per Molecule (Saturated PC) | ~65.7 - 66.5 Ų | Fluid phase | [5] |

| Area per Molecule (Monounsaturated PC) | ~67.7 - 70.1 Ų | Fluid phase | [5] |

Phosphatidylcholine in Cellular Signaling

Phosphatidylcholine is not merely a structural component but also a key player in cellular signaling, serving as a precursor for the generation of second messengers.

The Phospholipase C (PLC) Signaling Pathway

A crucial signaling pathway involving PC is its hydrolysis by phosphatidylcholine-specific phospholipase C (PC-PLC).[9][10] Upon activation by various stimuli, such as growth factors and hormones, PC-PLC cleaves PC into two important second messengers: diacylglycerol (DAG) and phosphocholine.[9][11] DAG remains in the membrane and activates protein kinase C (PKC), a family of enzymes that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Phosphocholine is released into the cytosol and can be further metabolized.

Phosphatidylcholine Metabolism and Synthesis

The synthesis of phosphatidylcholine primarily occurs through two main pathways: the CDP-choline (Kennedy) pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, which is predominantly active in the liver.[12][13] The CDP-choline pathway is the main route for PC synthesis in most cells and involves the sequential conversion of choline (B1196258) to phosphocholine and then to CDP-choline, which is finally combined with diacylglycerol to form PC.[13] The regulation of these pathways is critical for maintaining membrane homeostasis.

Interaction with Membrane Proteins

The lipid environment provided by phosphatidylcholine is crucial for the proper folding, stability, and function of integral and peripheral membrane proteins. The biophysical properties of the PC-rich bilayer, such as thickness and fluidity, can allosterically regulate the activity of membrane-embedded enzymes and transporters. For instance, a mismatch between the hydrophobic thickness of a protein and the surrounding lipid bilayer can induce conformational changes in the protein, thereby altering its function. Furthermore, specific PC species can have direct binding interactions with proteins, modulating their localization and activity.

Experimental Protocols

Preparation of Phosphatidylcholine-Containing Liposomes by Thin-Film Hydration

This method is a common technique for creating model membrane systems to study the biophysical properties of lipids and their interactions with other molecules.[14][15]

Materials:

-

This compound (specific acyl chain composition as required)

-

Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

-

Round-bottom flask

-

Rotary evaporator

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Water bath

-

Extruder with polycarbonate membranes of defined pore size (optional)

Procedure:

-

Lipid Solubilization: Dissolve the desired amount of phosphatidylcholine in the chloroform/methanol mixture in a round-bottom flask. If creating a mixed lipid vesicle, co-dissolve all lipids at this stage.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least one hour.

-

Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid to ensure proper hydration.

-

Vesicle Formation: Agitate the flask by hand-shaking or vortexing to disperse the lipid film into the buffer, forming multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain unilamellar vesicles of a more uniform size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is repeated multiple times to ensure a homogenous population of liposomes.

Quantification of Phosphatidylcholine in Biological Samples

An enzymatic assay is a common and sensitive method for quantifying PC in various biological samples.[16][17]

Materials:

-

Phosphatidylcholine assay kit (containing phospholipase D, choline oxidase, horseradish peroxidase, and a fluorescent probe)

-

96-well microtiter plate (black, clear bottom)

-

Fluorescence microplate reader

-

Phosphatidylcholine standard

-

Samples (e.g., serum, cell lysates)

Procedure:

-

Sample Preparation: Prepare samples as per the kit's instructions. This may involve dilution in assay buffer.

-

Standard Curve Preparation: Prepare a series of dilutions of the phosphatidylcholine standard to create a standard curve.

-

Assay Reaction: Add a small volume of the standards and samples to the wells of the 96-well plate.

-

Add Reaction Reagent: Add the reaction mixture (containing phospholipase D, choline oxidase, HRP, and the fluorescent probe) to each well. Phospholipase D hydrolyzes PC to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide. HRP, in the presence of the fluorescent probe, catalyzes the conversion of the probe to a highly fluorescent product.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculation: Determine the concentration of phosphatidylcholine in the samples by comparing their fluorescence readings to the standard curve.

Studying Phosphatidylcholine-Protein Interactions using a Protein-Lipid Overlay Assay

This assay is a qualitative method to screen for proteins that bind to specific lipids.

Materials:

-

Nitrocellulose membrane

-

Phosphatidylcholine solution in an appropriate solvent

-

Blocking buffer (e.g., BSA in TBST)

-

Purified protein of interest

-

Primary antibody against the protein of interest

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Lipid Spotting: Spot small volumes of the phosphatidylcholine solution onto a nitrocellulose membrane and allow the solvent to evaporate completely.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific protein binding.

-

Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest.

-

Washing: Wash the membrane extensively to remove unbound protein.

-

Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein-lipid interaction by detecting the signal produced.

Conclusion

This compound is far more than a passive structural component of cell membranes. Its intricate involvement in maintaining membrane fluidity and integrity, influencing the function of membrane proteins, and participating in critical signaling pathways underscores its central role in cellular physiology. The ability to precisely modulate its acyl chain composition provides cells with a sophisticated mechanism to adapt to changing environmental conditions and to regulate a vast array of biological processes. A thorough understanding of the multifaceted functions of phosphatidylcholine is therefore essential for researchers in cell biology, biochemistry, and pharmacology, and holds significant promise for the development of novel therapeutic strategies targeting membrane-associated pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipid bilayer thickness varies linearly with acyl chain length in fluid phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Choline - Wikipedia [en.wikipedia.org]

- 9. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospholipase C-mediated hydrolysis of phosphatidylcholine is activated by muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy [frontiersin.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sphinxsai.com [sphinxsai.com]

- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. Quantification of various phosphatidylcholines in liposomes by enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1,2-Diacyl-sn-glycero-3-phosphocholine in Lipid Bilayer Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diacyl-sn-glycero-3-phosphocholine (PC) is a cornerstone of membrane biology, representing a major class of phospholipids (B1166683) that are fundamental to the structure and function of cellular membranes in eukaryotic organisms.[1][2] Its amphipathic nature, characterized by a hydrophilic phosphocholine (B91661) head group and two hydrophobic acyl chains linked by a glycerol (B35011) backbone, is the driving force behind the spontaneous self-assembly into the quintessential lipid bilayer structure that encloses cells and their organelles.[1][3] This guide provides an in-depth technical exploration of the core principles governing the role of PC in lipid bilayer formation, its physicochemical properties, and its interactions with other membrane components. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of membrane biophysics, cell biology, and pharmaceutical sciences.

Physicochemical Properties of Phosphatidylcholine and Bilayer Formation

The remarkable ability of PC to form stable yet dynamic bilayers is a direct consequence of its molecular architecture. The hydrophilic headgroup readily interacts with the aqueous environment, while the hydrophobic tails are shielded from water, leading to the formation of a thermodynamically favorable bilayer structure.[1][3] The specific properties of the resulting bilayer are intricately linked to the nature of the acyl chains.

Influence of Acyl Chain Length and Saturation

The length and degree of saturation of the two fatty acid chains esterified to the glycerol backbone are critical determinants of the bilayer's physical state.

-

Acyl Chain Length: Longer acyl chains lead to increased van der Waals interactions between neighboring lipid molecules. This results in a more ordered, thicker, and less fluid bilayer with a higher gel-to-liquid crystalline phase transition temperature (Tm).[4]

-

Acyl Chain Saturation: The presence of cis-double bonds in unsaturated acyl chains introduces kinks, disrupting the tight packing of the lipid tails. This increases the area per lipid, decreases bilayer thickness, and enhances membrane fluidity, consequently lowering the Tm.[3][5][6]

These relationships are fundamental to understanding how cells modulate membrane fluidity in response to environmental changes.

Quantitative Data on Phosphatidylcholine Bilayer Properties

The following tables summarize key quantitative parameters for bilayers composed of various common 1,2-diacyl-sn-glycero-3-phosphocholines. These values are essential for designing model membrane systems and for interpreting experimental data.

Table 1: Gel-to-Liquid Crystalline Phase Transition Temperatures (Tm) of Saturated Diacylphosphatidylcholines.

| Phosphatidylcholine Species | Acyl Chain Composition | Tm (°C) |

| DLPC | 1,2-dilauroyl (12:0) | -1.8 |

| DMPC | 1,2-dimyristoyl (14:0) | 23.9 |

| DPPC | 1,2-dipalmitoyl (16:0) | 41.3 |

| DSPC | 1,2-distearoyl (18:0) | 55.1 |

| DAPC | 1,2-diarachidoyl (20:0) | 66.0 |

Data compiled from multiple sources.

Table 2: Structural Properties of Phosphatidylcholine Bilayers in the Fluid Phase.

| Phosphatidylcholine Species | Acyl Chain Composition | Temperature (°C) | Area per Lipid (Ų) | Bilayer Thickness (D_HH) (Å) |

| DLPC | 1,2-dilauroyl (12:0) | 30 | 63.2 | 35.6 |

| DMPC | 1,2-dimyristoyl (14:0) | 30 | 60.6 | 39.4 |

| DPPC | 1,2-dipalmitoyl (16:0) | 50 | 64.0 | 45.3 |

| DSPC | 1,2-distearoyl (18:0) | 65 | 65.5 | 47.5 |

| DOPC | 1,2-dioleoyl (18:1) | 30 | 72.4 | 36.3 |

| POPC | 1-palmitoyl-2-oleoyl (16:0-18:1) | 30 | 68.3 | 37.7 |

D_HH refers to the headgroup-to-headgroup distance. Data compiled from multiple sources.[7][8][9]

Interaction with Cholesterol

Cholesterol is a crucial modulator of membrane properties in animal cells. Its interaction with phosphatidylcholine is complex and dependent on the physical state of the bilayer. In the fluid phase, cholesterol inserts between PC molecules, increasing the order of the acyl chains and decreasing the area per lipid, leading to a "condensing effect". This reduces membrane fluidity and permeability. Conversely, in the gel phase, cholesterol disrupts the tight packing of the saturated acyl chains, increasing membrane fluidity.

Experimental Protocols

Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This is a widely used method to prepare unilamellar vesicles (liposomes) with a defined size distribution.

a. Thin-Film Hydration:

-

Lipid Solubilization: Dissolve the desired this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 2 hours.

-

Hydration: Hydrate the lipid film with an aqueous buffer of choice. The hydration temperature should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid with the highest Tm in the mixture. Agitate the flask by vortexing to facilitate the formation of multilamellar vesicles (MLVs).

b. Extrusion:

-

Assembly: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Two stacked membranes are often used for better results.

-

Temperature Control: Heat the extruder to a temperature above the Tm of the lipids.

-

Extrusion Process: Load the MLV suspension into one of the syringes. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process disrupts the multilamellar structure and forces the lipids to reassemble into unilamellar vesicles with a diameter close to the pore size of the membrane.[10][11][12]

c. Determination of Lipid Concentration:

After preparation, it is crucial to determine the final lipid concentration. This can be achieved through various methods, including gravimetric analysis after solvent extraction or colorimetric assays such as the sulfo-phospho-vanillin method.[13][14][15]

Characterization of Bilayer Properties

a. Differential Scanning Calorimetry (DSC):

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers.

-

Sample Preparation: Prepare a liposome suspension of known lipid concentration.

-

DSC Measurement: Load the liposome suspension into the sample pan and an equal volume of buffer into the reference pan. Scan a desired temperature range that encompasses the expected phase transition(s).

-

Data Analysis: The resulting thermogram will show peaks corresponding to endothermic phase transitions. The peak temperature corresponds to the Tm, and the area under the peak is proportional to the enthalpy of the transition (ΔH).

b. X-ray Diffraction:

X-ray diffraction provides detailed structural information about the lipid bilayer, including its thickness.

-

Sample Preparation: Prepare oriented multilayer samples on a solid substrate or unilamellar vesicle suspensions.

-

Data Acquisition: Expose the sample to a collimated X-ray beam and record the diffraction pattern.

-

Data Analysis: For multilamellar samples, the positions of the Bragg peaks can be used to calculate the lamellar repeat distance, which includes the bilayer thickness and the thickness of the inter-bilayer water layer.

c. Fluorescence Spectroscopy for Membrane Fluidity:

Fluorescent probes like Laurdan are sensitive to the polarity of their environment and can be used to assess membrane fluidity.

-

Probe Incorporation: Incubate the liposomes with Laurdan.

-

Fluorescence Measurement: Excite the sample at approximately 350 nm and measure the emission intensity at two wavelengths, typically around 440 nm (characteristic of the gel phase) and 490-500 nm (characteristic of the liquid-crystalline phase).

-

Generalized Polarization (GP) Calculation: Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490). A higher GP value indicates a more ordered (less fluid) membrane.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to phosphatidylcholine metabolism and experimental design.

References

- 1. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Exploration of lipid bilayer mechanical properties using molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gel to liquid-crystalline phase transitions of aqueous dispersions of polyunsaturated mixed-acid phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Miscibility of Phosphatidylcholines in Bilayers: Effect of Acyl Chain Unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phospholipid headgroups govern area per lipid and emergent elastic properties of bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Areas of Monounsaturated Diacylphosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ableweb.org [ableweb.org]

- 11. benchchem.com [benchchem.com]

- 12. sterlitech.com [sterlitech.com]

- 13. ANALYSIS OF LIPIDS [people.umass.edu]

- 14. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]

- 15. cellgs.com [cellgs.com]

The Biosynthesis of 1,2-diacyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways of 1,2-diacyl-sn-glycero-3-phosphocholine, commonly known as phosphatidylcholine (PC). As the most abundant phospholipid in eukaryotic cell membranes, the synthesis of PC is a critical process for membrane integrity, cellular signaling, and lipid metabolism. This document details the key enzymatic steps, presents quantitative data for the enzymes involved, outlines experimental protocols for their study, and provides visual representations of the pathways and workflows.

Core Biosynthetic Pathways

The de novo synthesis of phosphatidylcholine in mammalian cells is primarily accomplished through two distinct pathways: the Kennedy pathway (also known as the CDP-choline pathway) and the Phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.

The Kennedy Pathway (CDP-Choline Pathway)

First elucidated by Eugene P. Kennedy in 1956, this pathway is the principal route for PC synthesis in most mammalian cells.[1] It utilizes choline (B1196258) as a precursor and involves a three-step enzymatic cascade.

The initial step is the phosphorylation of choline to phosphocholine (B91661), a reaction catalyzed by Choline Kinase (CK) using ATP as the phosphate (B84403) donor.[2] Subsequently, the rate-limiting step of the Kennedy pathway is the conversion of phosphocholine to cytidine (B196190) diphosphate-choline (CDP-choline) by the enzyme CTP:phosphocholine cytidylyltransferase (CCT) .[1][3] This reaction is crucial for activating the phosphocholine headgroup. In the final step, Cholinephosphotransferase (CPT) , also known as choline/ethanolamine phosphotransferase (CEPT), catalyzes the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) backbone, yielding the final product, this compound.[1][4]

The Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway

Predominantly active in the liver, the PEMT pathway provides an alternative route for PC synthesis, particularly when dietary choline is limited.[5] This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form PC. The enzyme Phosphatidylethanolamine N-methyltransferase (PEMT) , located in the endoplasmic reticulum and mitochondria-associated membranes, catalyzes three successive methylation reactions, using S-adenosyl-L-methionine (SAM) as the methyl donor.[5][6] Through this process, PE is converted to phosphatidyl-N-monomethylethanolamine (PMME), then to phosphatidyl-N,N-dimethylethanolamine (PDME), and finally to phosphatidylcholine.[7]

Quantitative Data on Key Enzymes

The efficiency and regulation of phosphatidylcholine biosynthesis are governed by the kinetic properties of the enzymes involved. The following tables summarize key quantitative data for the enzymes of the Kennedy pathway.

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference(s) |

| Choline Kinase (CK) | Choline | 0.27 mM | 138.7 µmol/min/mg | Rat Liver | [8] |

| ATP | 90 µM | Rat Liver | [8] | ||

| Choline | 0.74 mM | Rat Striatum (soluble) | [6] | ||

| Choline | 0.68 mM | Rat Striatum (membrane) | [6] | ||

| Choline | 18 µM | Brewer's Yeast | [9] | ||

| CTP:phosphocholine cytidylyltransferase (CCT) | CTP | 0.99 mM (no oleate) | Rat Lung Microsomes | [5] | |

| CTP | 0.33 mM (with oleate) | Rat Lung Microsomes | [5] | ||

| CTP | 1.04 mM (no oleate) | H-Form Lipoprotein | [5] | ||

| CTP | 0.27 mM (with oleate) | H-Form Lipoprotein | [5] | ||

| Cholinephosphotransferase (CPT) | CDP-choline | Varies with DAG species | Mouse Liver Microsomes | [10][11] | |

| 1,2-Diacylglycerol | Varies with CDP-choline concentration | Mouse Liver Microsomes | [10][11] |

Table 1: Kinetic Parameters of Kennedy Pathway Enzymes. This table summarizes the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the key enzymes of the Kennedy pathway, highlighting the influence of substrates and cellular environment on their activity.

Experimental Protocols

The study of phosphatidylcholine biosynthesis involves a series of well-defined experimental procedures to measure enzyme activity and metabolic flux.

Enzyme Activity Assays

3.1.1. Choline Kinase (CK) Assay

A common method for assaying choline kinase activity is a coupled spectrophotometric assay.[12]

-

Principle: The production of ADP by choline kinase is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions. The oxidation of NADH to NAD+ by lactate dehydrogenase is monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture:

-

50 mM Tris-HCl, pH 7.5

-

100 mM NaCl

-

10 mM MgCl₂

-

10 mM ATP

-

10 mM Choline Chloride

-

Phosphoenolpyruvate

-

NADH

-

Pyruvate Kinase

-

Lactate Dehydrogenase

-

Enzyme sample (cell lysate or purified enzyme)

-

-

Procedure:

-

Prepare the reaction mixture without the enzyme sample.

-

Add the enzyme sample to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

-

3.1.2. CTP:phosphocholine cytidylyltransferase (CCT) Assay

The activity of CCT can be determined by measuring the formation of radiolabeled CDP-choline from radiolabeled phosphocholine.[13]

-

Principle: [¹⁴C]phosphocholine is used as a substrate, and the incorporation of radioactivity into the product, [¹⁴C]CDP-choline, is measured.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

15 mM CTP

-

[¹⁴C]phosphocholine

-

Lipid vesicles (for enzyme activation)

-

Enzyme sample

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a solution to precipitate the product (e.g., activated charcoal).

-

Wash the precipitate to remove unincorporated [¹⁴C]phosphocholine.

-

Elute the [¹⁴C]CDP-choline from the precipitate.

-

Quantify the radioactivity using liquid scintillation counting.

-

3.1.3. Cholinephosphotransferase (CPT) Assay

CPT activity can be measured by monitoring the formation of radiolabeled phosphatidylcholine from radiolabeled CDP-choline.

-

Principle: Radiolabeled CDP-choline (e.g., [¹⁴C]CDP-choline) is incubated with diacylglycerol and the enzyme. The incorporation of the radiolabel into the lipid fraction (phosphatidylcholine) is quantified.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

[¹⁴C]CDP-choline

-

Diacylglycerol (solubilized with a detergent or in lipid vesicles)

-

MgCl₂

-

Enzyme sample (microsomal fraction)

-

-

Procedure:

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.

-

Separate the lipid phase from the aqueous phase.

-

Analyze the lipid phase by thin-layer chromatography (TLC) to separate phosphatidylcholine from other lipids.

-

Quantify the radioactivity in the phosphatidylcholine spot.

-

3.1.4. Phosphatidylethanolamine N-methyltransferase (PEMT) Assay

PEMT activity is typically assayed by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into phosphatidylethanolamine.

-

Principle: S-[Methyl-³H]adenosyl-L-methionine is used as the methyl donor. The transfer of the tritiated methyl group to PE to form radiolabeled PC is quantified.

-

Reaction Mixture:

-

125 mM Tris-HCl, pH 9.2

-

5 mM Dithiothreitol

-

200 µM [methyl-³H]SAM

-

0.4 mM Phosphatidyldimethylethanolamine (as a substrate)

-

Enzyme sample (liver homogenate or purified enzyme)

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a chloroform/methanol mixture.

-

Extract the lipids.

-

Separate the radiolabeled phosphatidylcholine by chromatography.

-

Quantify the radioactivity by liquid scintillation counting.

-

Metabolic Flux Analysis using Stable Isotope Tracing

To quantify the contribution of each pathway to the total cellular phosphatidylcholine pool, stable isotope tracing coupled with mass spectrometry is a powerful technique.

-

Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor, such as [D9]choline for the Kennedy pathway or [D4]ethanolamine for the PEMT pathway. The incorporation of the heavy isotope into the phosphatidylcholine pool is then measured by mass spectrometry.

-

General Workflow:

-

Cell Culture and Labeling: Culture cells in a medium containing the stable isotope-labeled precursor for a defined period.

-

Lipid Extraction: Harvest the cells and perform a lipid extraction using a method such as the Bligh and Dyer or Folch extraction.

-

Mass Spectrometry Analysis: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the different phosphatidylcholine species.

-

Data Analysis: Determine the isotopic enrichment in the phosphatidylcholine pool to calculate the rate of synthesis through the specific pathway.

-

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core biosynthesis pathways and a general experimental workflow for their study.

Caption: The Kennedy Pathway for phosphatidylcholine biosynthesis.

Caption: The PEMT Pathway for phosphatidylcholine biosynthesis.

Caption: Experimental workflow for studying phosphatidylcholine biosynthesis.

References

- 1. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorometric determination of phosphatidylcholine as a measure of phospholipid methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lipidomic Sample Preparation to Detect Phosphatidylcholine Alterations in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolically Distinct Pools of Phosphatidylcholine Are Involved in Trafficking of Fatty Acids out of and into the Chloroplast for Membrane Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ewhde.com [ewhde.com]

- 7. Phosphatidylcholine synthesis regulates triglyceride storage and chylomicron secretion by Caco2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diverse pathways of phosphatidylcholine biosynthesis in algae as estimated by labeling studies and genomic sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probes for Lipid Metabolism and Signaling—Section 17.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Pathways for phosphatidylcholine biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flow cytometric analysis of phosphatidylcholine metabolism using organelle-selective click labeling - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Odyssey of 1,2-Diacyl-sn-glycero-3-phosphocholine: A Technical Guide to its Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diacyl-sn-glycero-3-phosphocholine, commonly known as phosphatidylcholine (PC), is the most abundant phospholipid in eukaryotic cell membranes, playing a pivotal role in maintaining structural integrity and mediating a vast array of cellular processes. Its journey through a living organism is a complex and dynamic process involving digestion, absorption, intricate biosynthetic pathways, and multifaceted degradation routes that generate a host of bioactive signaling molecules. Understanding the in vivo metabolic fate of phosphatidylcholine is therefore crucial for researchers in lipidomics, cell biology, and pharmacology, as well as for professionals in drug development, given the integral role of PC metabolism in health and disease. This technical guide provides an in-depth exploration of the core metabolic pathways of phosphatidylcholine, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Digestion and Absorption

Dietary phosphatidylcholine is primarily hydrolyzed in the small intestine. The initial and major step is the enzymatic action of pancreatic phospholipase A2 (PLA2), which cleaves the fatty acid at the sn-2 position, yielding 1-lysophosphatidylcholine (LPC) and a free fatty acid.[1] These products, along with bile salts, form mixed micelles that facilitate their absorption by enterocytes.[1] Within the intestinal mucosal cells, LPC can be reacylated back to PC or further broken down.[1]

The study of lipid absorption in vivo can be effectively carried out using the lymph fistula rat model, which allows for the direct collection of chylomicrons, the primary transport vehicles for absorbed lipids.[2][3]

Biosynthesis of Phosphatidylcholine

There are two primary pathways for the de novo synthesis of phosphatidylcholine in mammalian cells: the Kennedy pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.

The Kennedy Pathway (CDP-Choline Pathway)

The Kennedy pathway is the main route for PC synthesis in most tissues. It involves a three-step enzymatic process:

-

Choline (B1196258) Kinase (CK): Choline is phosphorylated to phosphocholine (B91661).

-

CTP:phosphocholine Cytidylyltransferase (CCT): Phosphocholine reacts with cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-choline (CDP-choline). This is the rate-limiting step in the pathway.

-

Cholinephosphotransferase (CPT): The phosphocholine moiety from CDP-choline is transferred to a diacylglycerol (DAG) molecule to form phosphatidylcholine.

Degradation of Phosphatidylcholine

The catabolism of phosphatidylcholine is a critical process that not only removes excess or damaged PC but also generates a variety of second messengers involved in cell signaling. This degradation is primarily carried out by a family of enzymes known as phospholipases.

dot

Protocol 2: Separation of Phospholipids by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of different phospholipid classes from a total lipid extract.

Materials:

-

Total lipid extract

-

Silica (B1680970) gel TLC plates

-

Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

TLC development tank

-

Iodine vapor or other visualization agent

Procedure:

-

Spot the lipid extract onto the baseline of a silica gel TLC plate.

-

Place the plate in a TLC tank containing the developing solvent.

-

Allow the solvent to migrate up the plate until it is near the top.

-

Remove the plate from the tank and allow it to dry.

-

Visualize the separated phospholipid spots using iodine vapor or another appropriate stain. Different phospholipid classes will have migrated to different heights on the plate.

Protocol 3: In Vivo Stable Isotope Tracing of Phosphatidylcholine Metabolism

This protocol provides a general framework for tracing the metabolic fate of phosphatidylcholine in a living organism using a stable isotope-labeled precursor.

Materials:

-

Animal model (e.g., mouse, rat)

-

Stable isotope-labeled choline (e.g., ¹³C-choline)

-

Infusion pump (for continuous infusion)

-

Blood and tissue collection supplies

-

LC-MS/MS system for analysis

Procedure:

-

Administer the stable isotope-labeled choline to the animal model, either as a single bolus injection or via continuous infusion.

-

Collect blood and/or tissue samples at various time points after administration.

-

Extract lipids from the collected samples using a method such as the Folch protocol.

-

Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of the stable isotope into phosphatidylcholine and its various metabolites over time.

-

The rate of appearance and disappearance of the labeled species provides quantitative information on the fluxes through the different metabolic pathways.

Conclusion

The in vivo metabolism of this compound is a central hub in lipid biochemistry, with profound implications for cellular function and organismal health. From its initial breakdown in the gut to its de novo synthesis and subsequent degradation into potent signaling molecules, the pathways governing its fate are tightly regulated and interconnected. This technical guide has provided a detailed overview of these processes, supported by quantitative data and practical experimental protocols. A thorough understanding of these metabolic pathways is indispensable for researchers and professionals seeking to unravel the complexities of lipid metabolism and to develop novel therapeutic strategies for a range of metabolic and signaling-related disorders.

References

- 1. Guide for Selecting Experimental Models to Study Dietary Fat Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using the lymphatics to study nutrient absorption and the secretion of gastrointestinal hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ckisotopes.com [ckisotopes.com]

- 6. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Phase Transition Temperature of 1,2-diacyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature (Tm) of 1,2-diacyl-sn-glycero-3-phosphocholines, a critical parameter in membrane biophysics, drug delivery systems, and cell signaling research. Understanding the factors that influence the Tm and the methodologies for its determination is paramount for the rational design of lipid-based technologies and for elucidating the roles of these lipids in biological processes.

Quantitative Data on Phase Transition Temperatures

The gel-to-liquid crystalline phase transition temperature of 1,2-diacyl-sn-glycero-3-phosphocholines is primarily influenced by the length and degree of unsaturation of the acyl chains. Longer and more saturated acyl chains lead to higher transition temperatures due to increased van der Waals interactions.[1] The following table summarizes the main phase transition temperatures for a series of saturated 1,2-diacyl-sn-glycero-3-phosphocholines.

| Lipid Name | Abbreviation | Acyl Chain Composition | Main Phase Transition Temperature (Tm) in °C |

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | DLPC | 12:0 | -2 |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0 | 24 |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0 | 41 |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0 | 55 |

| 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | DAPC | 20:0 | 66 |

| 1,2-Dibehenoyl-sn-glycero-3-phosphocholine | DBPC | 22:0 | 75 |

| 1,2-Dilignoceroyl-sn-glycero-3-phosphocholine | DLPC | 24:0 | 80.3 |

Data sourced from Avanti Polar Lipids.[2]

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most common technique for determining the phase transition temperature of lipids.[3][4][5] It measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of endothermic and exothermic transitions.

Materials and Equipment

-

1,2-diacyl-sn-glycero-3-phosphocholine of interest

-

Organic solvent (e.g., chloroform (B151607) or chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

High-vacuum pump

-

Vortex mixer

-

Extruder (optional, for Large Unilamellar Vesicles - LUVs)

-

Differential Scanning Calorimeter with hermetically sealed pans

Sample Preparation: Multilamellar Vesicles (MLVs)

-

Lipid Film Formation: Dissolve a known amount of the lipid in an organic solvent in a round-bottom flask.

-

Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

-

Drying: Place the flask under a high-vacuum pump for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired aqueous buffer to the flask. The buffer should be pre-warmed to a temperature above the expected Tm of the lipid.

-

Vesicle Formation: Vortex the flask vigorously for several minutes to disperse the lipid film, resulting in a milky suspension of MLVs.

-

Annealing: For some lipids, an annealing step (e.g., incubating at a temperature above the Tm for a period and then cooling) may be necessary to ensure a stable and reproducible thermogram.

Sample Preparation: Large Unilamellar Vesicles (LUVs) (Optional)

-

Prepare MLVs as described above.

-

Extrude the MLV suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be performed at a temperature above the lipid's Tm.

DSC Measurement

-

Sample Loading: Accurately pipette a known amount of the lipid vesicle suspension into a DSC sample pan. The reference pan should be filled with the same volume of the corresponding buffer.

-

Sealing: Hermetically seal both the sample and reference pans.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected Tm.

-

Initiate a heating scan at a controlled rate (e.g., 1-5 °C/min) to a final temperature well above the Tm.

-

A subsequent cooling scan can also be performed to assess the reversibility of the transition.

-

-

Data Analysis: The resulting thermogram will display heat flow as a function of temperature. The phase transition is observed as an endothermic peak. The temperature at the peak maximum is typically taken as the main phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).[6]

Experimental workflow for determining the phase transition temperature using DSC.

General Synthesis of this compound

The chemical synthesis of 1,2-diacyl-sn-glycero-3-phosphocholines typically starts from sn-glycero-3-phosphocholine (GPC). The general strategy involves the acylation of the two hydroxyl groups on the glycerol (B35011) backbone.

Key Steps in Chemical Synthesis

-

Activation of Fatty Acids: The fatty acids corresponding to the desired acyl chains are typically activated to form more reactive species, such as fatty acid anhydrides or acyl chlorides.

-

Acylation of sn-glycero-3-phosphocholine: The activated fatty acids are reacted with sn-glycero-3-phosphocholine in the presence of a catalyst (e.g., 4-dimethylaminopyridine, DMAP) and a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) in an appropriate organic solvent.

-

Purification: The final product is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.

Enzymatic approaches, for instance, using lipases, can also be employed for the synthesis, offering higher specificity and milder reaction conditions.[7]

Generalized workflow for the chemical synthesis of this compound.

Relevance in Cellular Signaling and Drug Development

Phosphatidylcholines are not merely structural components of cell membranes; they and their metabolites are also crucial players in various cellular signaling pathways.[1][8] This has significant implications for drug development, particularly in oncology and metabolic diseases.

Role in Cancer Biology

In many cancer cells, there is an upregulation of phosphatidylcholine biosynthesis to support rapid cell proliferation and membrane synthesis.[8] Key enzymes in the phosphatidylcholine metabolism pathway, such as choline (B1196258) kinase (ChoK), phospholipase C (PLC), and phospholipase D (PLD), are often dysregulated in cancer.[7] These enzymes generate second messengers like diacylglycerol (DAG) and phosphatidic acid (PA), which in turn activate signaling cascades involved in cell growth, survival, and migration, such as the protein kinase C (PKC) and mTOR pathways.[7] Consequently, targeting phosphatidylcholine metabolism has emerged as a promising therapeutic strategy in oncology.

Simplified signaling pathway involving phosphatidylcholine metabolism in cancer.

Involvement in Metabolic Regulation

Certain isoforms of phosphatidylcholine have been identified as signaling molecules in metabolic regulation. For instance, specific phosphatidylcholine species can act as ligands for nuclear receptors, such as the liver receptor homolog-1 (LRH-1), which plays a role in regulating bile acid metabolism and glucose homeostasis.[1] There is also evidence for the involvement of phosphatidylcholine and its transfer protein (PC-TP) in insulin (B600854) signal transduction.[1] These findings open up new avenues for the development of therapeutics for metabolic disorders like diabetes and non-alcoholic fatty liver disease.

This guide provides a foundational understanding of the phase transition temperature of 1,2-diacyl-sn-glycero-3-phosphocholines, from fundamental data and experimental determination to their synthesis and biological significance. This knowledge is essential for professionals working at the interface of chemistry, biology, and medicine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. bio21.bas.bg [bio21.bas.bg]

- 4. Asymmetric phase transitions in lipid bilayers: coupling or bending? - Faraday Discussions (RSC Publishing) DOI:10.1039/D5FD00003C [pubs.rsc.org]

- 5. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 6. benchchem.com [benchchem.com]

- 7. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Self-Assembly of 1,2-Diacyl-sn-glycero-3-phosphocholine in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly of 1,2-diacyl-sn-glycero-3-phosphocholines (PCs) in aqueous solutions. As fundamental components of biological membranes and key building blocks in drug delivery systems, a thorough understanding of their behavior in aqueous environments is critical. This document outlines the quantitative parameters governing their self-assembly, details key experimental protocols for their characterization, and provides visual representations of the underlying processes.

Core Concepts of Phosphatidylcholine Self-Assembly

1,2-Diacyl-sn-glycero-3-phosphocholines are amphiphilic molecules, possessing a hydrophilic phosphocholine (B91661) head group and two hydrophobic acyl chains. This dual nature drives their spontaneous organization in water to minimize the unfavorable interactions between the hydrophobic tails and the aqueous environment, a phenomenon known as the hydrophobic effect. This process leads to the formation of various supramolecular structures, primarily micelles and vesicles (liposomes).

The specific type of aggregate formed is largely dependent on the molecular geometry of the phospholipid, which can be described by the critical packing parameter (P). This parameter relates the volume of the hydrophobic tails (V), the cross-sectional area of the head group (a), and the length of the acyl chains (l). For most diacyl PCs, the packing parameter is between 0.5 and 1, favoring the formation of bilayer structures, which can close upon themselves to form vesicles.[1] Shorter-chain PCs, however, can form spherical micelles.[1]

Below a certain concentration, known as the Critical Micelle Concentration (CMC), these phospholipids (B1166683) exist predominantly as monomers in solution. Above the CMC, they spontaneously assemble into micelles or vesicles.[1]

Quantitative Data on Self-Assembly

The self-assembly of 1,2-diacyl-sn-glycero-3-phosphocholines is characterized by several key quantitative parameters. The following tables summarize these values for a range of PCs with varying acyl chain lengths.

Table 1: Critical Micelle Concentration (CMC) of 1,2-Diacyl-sn-glycero-3-phosphocholines

The CMC is a fundamental property that indicates the concentration at which self-assembly into micelles or vesicles begins.

| Phosphatidylcholine (Acyl Chains) | Abbreviation | CMC |

| 1,2-dipentanoyl-sn-glycero-3-phosphocholine | 5:0 PC | 90 mM |

| 1,2-dihexanoyl-sn-glycero-3-phosphocholine | 6:0 PC | 15 mM |

| 1,2-diheptanoyl-sn-glycero-3-phosphocholine | 7:0 PC | 1.4 mM |

| 1,2-dioctanoyl-sn-glycero-3-phosphocholine | 8:0 PC | 0.27 mM |

| 1,2-dinonanoyl-sn-glycero-3-phosphocholine | 9:0 PC | 0.029 mM |

| 1,2-didecanoyl-sn-glycero-3-phosphocholine | 10:0 PC | 0.005 mM |

| 1,2-dilauroyl-sn-glycero-3-phosphocholine | 12:0 PC | 90 nM |

| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | 14:0 PC | 6 nM |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | 16:0 PC | 0.46 nM |

Data sourced from Avanti Polar Lipids.

Table 2: Aggregation Number (Nagg) of Phosphatidylcholine Micelles

The aggregation number represents the average number of monomers in a single micelle.

| Phosphatidylcholine (Acyl Chains) | Abbreviation | Aggregation Number (Nagg) |

| 1,2-dihexanoyl-sn-glycero-3-phosphocholine | diC6PC | ~19 |

Note: Comprehensive data for a homologous series of diacyl-PCs is limited in the readily available literature. The aggregation number is influenced by factors such as temperature, ionic strength, and the method of determination.

Table 3: Vesicle Size of 1,2-Dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) Liposomes

The size of vesicles is highly dependent on the preparation method.

| Preparation Method | Cholesterol Content | Mean Diameter (nm) |

| Sonication | 0 mol% | 28 ± 2 |

| Sonication | with Cholesterol | 64 ± 3 |

| Extrusion (100 nm filter) | 0 mol% | ~100 |

| Extrusion (100 nm filter) | with Cholesterol | ~100 |

Data is for 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and sourced from Lapinski et al., 2007.[2]

Table 4: Thermodynamic Parameters of Micellization for Diacyl-Phosphatidylcholines at 25°C

The thermodynamics of micellization are driven by the hydrophobic effect, characterized by changes in enthalpy (ΔH°mic), entropy (ΔS°mic), and Gibbs free energy (ΔG°mic). The transfer of the hydrophobic acyl chains from water to the micellar core is an entropically favorable process.[3]

| Phosphatidylcholine (Acyl Chains) | ΔH°tr (kJ/mol) | TΔS°tr (kJ/mol) | ΔG°tr (kJ/mol) | ΔCp° (J/mol·K) |

| (6:0)₂PC | 1.6 | 28.1 | -26.5 | -350 |

| (7:0)₂PC | -2.6 | 30.7 | -33.3 | -440 |

| (8:0)₂PC | -5.7 | 34.2 | -39.9 | -520 |

Data adapted from Heerklotz and Epand (2001) for the transfer of lipid monomers from the aqueous phase to the micelle. ΔG°tr is calculated from the CMC. TΔS°tr is derived from the Gibbs-Helmholtz equation.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the self-assembly of phosphatidylcholines.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence

This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment.

Materials:

-

Phosphatidylcholine of interest

-

Pyrene

-

Ethanol (B145695) (spectroscopic grade)

-

Deionized water

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).

-

Prepare a series of aqueous solutions of the phosphatidylcholine with varying concentrations, spanning the expected CMC.

-